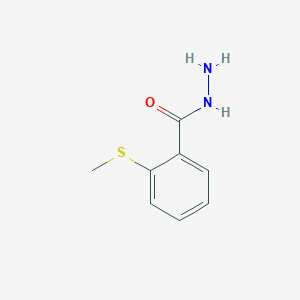

2-(甲硫基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(Methylsulfanyl)benzenecarbohydrazide is a derivative of benzenecarbohydrazide with a methylsulfanyl substituent. While the specific compound is not directly studied in the provided papers, related compounds with sulfanyl groups and their derivatives have been synthesized and analyzed for various properties and activities, including antioxidant, antibacterial, and potential chemotherapeutic applications.

Synthesis Analysis

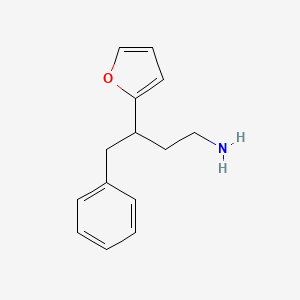

The synthesis of related sulfanyl-containing compounds typically involves the reaction of a sulfanyl-substituted benzohydrazide with various reagents. For instance, thiosemicarbazide derivatives were synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with aryl isothiocyanates . Another synthesis method includes a radical relay strategy for generating sulfonyl-containing compounds from methyl(2-alkynylphenyl)sulfanes . These methods suggest that the synthesis of 2-(Methylsulfanyl)benzenecarbohydrazide could potentially be achieved through similar reactions involving methylsulfanyl groups.

Molecular Structure Analysis

The molecular structure of sulfanyl-containing compounds has been characterized using various spectroscopic techniques, including UV-VIS, IR, NMR, and mass spectroscopy, as well as single-crystal X-ray determination . These techniques could be applied to determine the molecular structure of 2-(Methylsulfanyl)benzenecarbohydrazide. The crystal structures often reveal non-covalent interactions, such as hydrogen bonds and pi-pi interactions, which stabilize the compounds .

Chemical Reactions Analysis

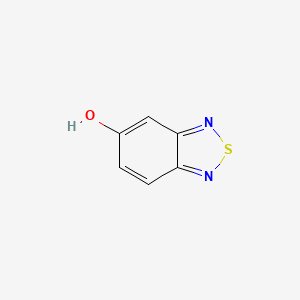

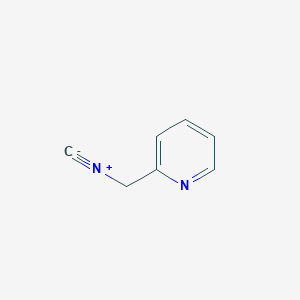

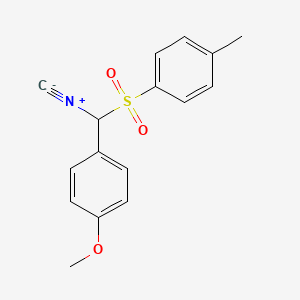

The chemical reactivity of sulfanyl-containing compounds can be inferred from molecular docking studies and analyses of their molecular electrostatic potential (MEP). For example, the MEP analysis of a quinazolinone derivative indicated several possible sites for electrophilic attack . Similarly, the MEP of a pyrimidine derivative showed negative charge over the cyano group and positive regions over the aromatic rings . These studies suggest that 2-(Methylsulfanyl)benzenecarbohydrazide may also exhibit specific sites for chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl-containing compounds have been explored through various analyses. Vibrational spectroscopy has been used to study the vibrational modes of these compounds . Theoretical calculations, including HOMO-LUMO and NBO analyses, provide insights into the electronic properties and charge distribution within the molecules . Additionally, the solubility, absorption, distribution, excretion, and metabolic fate of a related anti-inflammatory agent were investigated across different species, indicating the compound's pharmacokinetic properties .

科学研究应用

蛋白质组学研究

“2-(甲硫基)苯甲酰肼”在蛋白质组学研究中得到应用 . 蛋白质组学是对蛋白质(特别是它们的结构和功能)的大规模研究。 该化合物可用于研究蛋白质相互作用、修饰和定位,从而了解它们在复杂生物系统中的功能 .

药物开发

该化合物也用于药物开发. 其独特的性质使其适合制药行业中的各种应用。 它可用于合成新药,用作药物化学中的构建单元,或用作药物靶标相互作用中的配体.

催化

“2-(甲硫基)苯甲酰肼”可用于催化. 催化剂是不消耗在反应过程中的物质,它们可以加速化学反应。 该化合物由于其独特的化学结构,可用于催化某些化学反应,提高其效率和选择性.

化学合成

该化合物用于化学合成. 它可以作为合成更复杂分子的构建单元。 其独特的结构使其能够以特定方式与其他化合物反应,从而能够创造各种各样的新化合物.

生物化学研究

“2-(甲硫基)苯甲酰肼”在生物化学研究中得到应用 . 生物化学家可以使用该化合物来研究各种生物过程,例如酶反应、信号转导和代谢途径 .

材料科学

该化合物也可能在材料科学中得到应用. 其独特的性质可以用来开发具有所需特性的新材料。 例如,它可用于聚合物、涂层和其他材料的合成.

作用机制

未来方向

属性

IUPAC Name |

2-methylsulfanylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPHBJHTENOTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377325 |

Source

|

| Record name | 2-(Methylsulfanyl)benzenecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-42-8 |

Source

|

| Record name | 2-(Methylthio)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)benzenecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)